
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
Overview
Description
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine is a chemical compound with the molecular formula C15H12N4O4 and a molecular weight of 312.28 g/mol . This compound is characterized by its pale beige to light beige color and solid form. It is slightly soluble in DMSO and methanol .
Preparation Methods
The synthesis of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine involves several steps. One common synthetic route includes the reaction of 2,2’-bipyrimidine with o-methoxyphenol under specific conditions to introduce the o-methoxyphenoxy group at the 5-position and hydroxyl groups at the 4 and 6 positions . The reaction typically requires a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups at the 4 and 6 positions can undergo substitution reactions with various reagents to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Applications in Organic Synthesis
- Building Block for Complex Molecules :
- Ligand Development :
Applications in Medicinal Chemistry
- Anticancer Activity :
- Antimicrobial Properties :
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the hydroxyl and methoxyphenoxy groups, which can form hydrogen bonds and hydrophobic interactions with the target molecules . The pathways involved in its action are still under investigation, but it is believed to influence cellular processes by modulating enzyme activity.
Comparison with Similar Compounds
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine can be compared with other similar compounds such as:
4,6-Dihydroxy-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidine: This compound has a similar structure but with a pyrimidinyl group at the 2-position.
Dimethyl 2-(2-methoxyphenoxy)malonate: This compound contains a methoxyphenoxy group but differs in its overall structure and functional groups
The uniqueness of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine (CAS Number: 329923-15-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C15H12N4O4
- Molecular Weight : 312.28 g/mol
- CAS Number : 329923-15-1
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays.
Assay Type | IC50 Value (μM) | Control (L-Ascorbic Acid) |
---|---|---|
DPPH Scavenging | 7.76 | 27.59 |
Superoxide Anion | 40.5 | - |
These results indicate that the compound is more effective than traditional antioxidants at lower concentrations.
Cytotoxicity
The cytotoxic effects of this bipyrimidine derivative were assessed on various cancer cell lines. The results indicated moderate cytotoxicity with IC50 values varying across different cell types:
Cell Line | IC50 Value (μM) |
---|---|
Rat Glioma C-6 | 19.02 |
Human HL60 | 15.5 |
Breast Cancer MCF7 | 26.2 |
The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was explored in the context of urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori. The inhibition assays revealed promising results:
Compound | IC50 Value (μM) |
---|---|
4,6-Dihydroxy... | 5.21 |
Thiourea (Control) | 23.2 |
This suggests that this compound may serve as a lead compound for developing new urease inhibitors.
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The presence of hydroxyl and methoxy groups enhances its ability to engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors.
Case Study 1: Anticancer Activity
In a preclinical study involving various cancer models, the compound was administered at varying doses to evaluate its anticancer efficacy. Results indicated a dose-dependent response in tumor reduction, particularly in breast and glioma models, suggesting its potential as a therapeutic agent.
Case Study 2: Urease Inhibition in Helicobacter pylori
A study focused on the inhibitory effects of the compound against urease produced by H. pylori. The results showed that it effectively inhibited urease activity in vitro, leading to reduced bacterial survival rates.
Properties
IUPAC Name |
4-hydroxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8H,1H3,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDHOQLAPLOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=NC=CC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621057 | |
Record name | 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329923-15-1 | |
Record name | 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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